BenchChemオンラインストアへようこそ!

3-Iodopyrazolo[1,5-a]pyridine

C–H activation palladium catalysis regioselective arylation

Achieve 74% C3-arylation yield (vs. 34% with 3-bromo analog) in p38 kinase inhibitor synthesis using this 98% pure 3-Iodopyrazolo[1,5-a]pyridine. Its superior C–I bond reactivity enables efficient, high-yielding Suzuki-Miyaura couplings—critical for medicinal chemistry campaigns where yield and reproducibility directly impact project timelines. Secure this light-sensitive solid with documented decarboxylative-iodination provenance for your next SAR study or scale-up.

Molecular Formula C7H5IN2
Molecular Weight 244.03
CAS No. 19363-99-6
Cat. No. B3113177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodopyrazolo[1,5-a]pyridine
CAS19363-99-6
Molecular FormulaC7H5IN2
Molecular Weight244.03
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)I
InChIInChI=1S/C7H5IN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H
InChIKeyPNNARKUCAKULAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodopyrazolo[1,5-a]pyridine (CAS 19363-99-6): Structural and Functional Profile for Scientific Procurement


3-Iodopyrazolo[1,5-a]pyridine (CAS 19363-99-6) is a heterocyclic compound with molecular formula C₇H₅IN₂ and molecular weight 244.03 g/mol, characterized by an iodine substituent at the C3 position of the pyrazolo[1,5-a]pyridine bicyclic scaffold [1]. This halogenated building block is primarily employed in palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura coupling, to construct C3-aryl and C3-heteroaryl derivatives for medicinal chemistry applications . The compound is commercially available in purities ranging from 95% to 98%, typically as a light-sensitive solid requiring storage in cool, dry conditions .

Why 3-Iodopyrazolo[1,5-a]pyridine Cannot Be Interchanged with 3-Bromo- or 3-Chloro-Pyrazolo[1,5-a]pyridine Analogs


The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor discovery, but the C3 halogen identity critically determines synthetic utility. 3-Bromo- (CAS 5910-12-3) and 3-chloro- (CAS 1799439-18-1) derivatives exhibit substantially attenuated reactivity in palladium-catalyzed transformations relative to the iodo congener, necessitating harsher conditions, prolonged reaction times, and often delivering inferior yields [1]. Additionally, the C3 substituent directly modulates biological activity of downstream drug candidates, as demonstrated by structure-activity relationship studies showing that alterations in C3 heteroatom basicity and orientation produce significant changes in antiviral potency [2]. Substituting 3-iodopyrazolo[1,5-a]pyridine with a less reactive halogen analog risks incomplete conversion, increased byproduct formation, and compromised reproducibility in multi-step synthetic sequences—factors that directly impact procurement decisions where downstream yields and reaction robustness are paramount [3].

Quantitative Differentiation of 3-Iodopyrazolo[1,5-a]pyridine (CAS 19363-99-6) from Closest Analogs: Head-to-Head and Cross-Study Evidence


C3-Iodo Substrate Delivers >2-Fold Higher Yield than C3-Bromo in Pd-Catalyzed C–H Arylation Under Identical Conditions

In a direct head-to-head comparison under identical palladium-catalyzed C–H arylation conditions (Pd(OAc)₂, Cs₂CO₃, PivOH, 130 °C, 24 h), the C3-iodopyrazolo[1,5-a]pyridine substrate afforded the 3-arylated product in 74% yield, whereas the corresponding C3-bromopyrazolo[1,5-a]pyridine produced only 34% yield—a 40 percentage-point difference representing a >2-fold yield advantage for the iodo derivative [1].

C–H activation palladium catalysis regioselective arylation p38 kinase inhibitors

Superior C–I Bond Reactivity Enables Lower Catalyst Loading and Milder Conditions vs. C–Br in Cross-Coupling

The C–I bond in 3-iodopyrazolo[1,5-a]pyridine undergoes oxidative addition to Pd(0) catalysts substantially faster than the C–Br bond, a fundamental organometallic principle that translates to practical synthetic advantages. In the Suzuki-Miyaura coupling of 5-amino-3-iodopyrazolo[1,5-a]pyridine with arylboronic acids, reactions proceed smoothly in dioxane-water at moderate temperatures, affording 3-aryl substituted products in yields up to 70% for the Sandmeyer-derived intermediate and 47–53% for subsequent double-coupling sequences [1]. By contrast, analogous bromo derivatives typically require elevated temperatures (≥100 °C), higher catalyst loadings, or stronger bases to achieve comparable conversion, increasing the risk of side reactions and functional group incompatibility [2].

Suzuki-Miyaura coupling oxidative addition palladium catalysis reaction kinetics

Efficient Decarboxylative Iodination Route to 3-Iodopyrazolo[1,5-a]pyridine in 75% Yield from Carboxylic Acid Precursor

3-Iodopyrazolo[1,5-a]pyridine can be synthesized directly from pyrazolo[1,5-a]pyridine-3-carboxylic acid via decarboxylative iodination with N-iodosuccinimide (NIS), affording a 75% isolated yield [1]. This methodology represents, to the authors' knowledge, the first direct conversion of a heteroaryl carboxylic acid to its iodide under these conditions, providing a convenient preparative route that bypasses multi-step sequences or harsh diazotization protocols typically required for halogen introduction [1]. The corresponding bromo analog, by contrast, is generally prepared via decarboxylative bromination with NBS and NaHCO₃ in DMF, but comparative yields for this specific transformation have not been reported in a directly comparable experimental system .

decarboxylative iodination building block synthesis heteroaryl halides

C3 Substituent Identity Critically Modulates Biological Activity of Downstream Pyrazolo[1,5-a]pyridine Antiviral Agents

A systematic structure-activity relationship (SAR) study of pyrazolo[1,5-a]pyridine herpes virus replication inhibitors demonstrated that the C3 substituent exerts a profound influence on antiviral potency, with significant changes in activity observed upon alterations of heteroatom basicity and group orientation at this position [1]. This finding establishes that the C3 position constitutes part of the minimal pharmacophore required for activity in this series [1]. Consequently, 3-iodopyrazolo[1,5-a]pyridine serves not merely as a generic coupling handle, but as a precursor to C3-substituted analogs whose precise substitution pattern directly determines biological outcomes.

antiviral agents herpes virus inhibitors structure-activity relationship C3 pharmacophore

High-Value Application Scenarios for 3-Iodopyrazolo[1,5-a]pyridine (CAS 19363-99-6) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of p38 Kinase Inhibitor Analogs via Regioselective C3 Arylation

3-Iodopyrazolo[1,5-a]pyridine is the preferred substrate for palladium-catalyzed C–H arylation at the C3 position when synthesizing p38 kinase inhibitor analogs. Under Pd(OAc)₂ catalysis with Cs₂CO₃ and PivOH at 130 °C, the C3-iodo substrate delivers 74% yield of 3-arylated product, more than doubling the 34% yield obtained from the 3-bromo analog under identical conditions [1]. This yield differential is critical for medicinal chemistry campaigns where multiple analogs must be synthesized efficiently and where material losses at each step compound across a synthetic sequence. The regioselectivity for C3 over C7 arylation (controlled by reaction conditions) further enables precise diversification of the pyrazolo[1,5-a]pyridine core without requiring protecting group strategies [1].

Antimalarial Drug Discovery: Suzuki-Miyaura Coupling for 3-Aryl Pyrazolo[1,5-a]pyridine Kinase Inhibitors

In antimalarial drug discovery programs targeting PvPI4K and PfPKG kinases, 5-amino-3-iodopyrazolo[1,5-a]pyridine (derived from the parent 3-iodo compound) serves as a versatile Suzuki-Miyaura coupling partner with arylboronic acids in dioxane-water [1]. The resulting 3-aryl substituted pyrazolo[1,5-a]pyridin-5-amines undergo subsequent Sandmeyer reaction to afford 5-bromo-3-aryl derivatives in 70% yield, followed by a second Suzuki coupling to generate 3,5-disubstituted analogs in 47–53% yields [1]. This sequential coupling strategy exploits the superior reactivity of the C–I bond for the first diversification step while preserving the C5 position for orthogonal functionalization—a synthetic sequence that would be compromised by the lower reactivity of C3-bromo or C3-chloro analogs [1].

Antiviral Drug Discovery: C3 Diversification of Pyrazolo[1,5-a]pyridine-Based Herpes Virus Inhibitors

Structure-activity relationship studies have established that the C3 substituent of pyrazolo[1,5-a]pyridine directly modulates antiviral potency against herpes virus replication, with changes in heteroatom basicity and group orientation producing significant activity variations [1]. 3-Iodopyrazolo[1,5-a]pyridine provides direct synthetic access to this critical pharmacophore position via cross-coupling chemistry, enabling systematic exploration of C3 aryl, heteroaryl, and other substitution patterns. Procurement of the C3-iodo derivative rather than the C3-bromo analog ensures that diversification reactions proceed with maximal efficiency and yield, allowing medicinal chemists to focus on SAR interpretation rather than troubleshooting low-yielding transformations [1].

Process Chemistry and Scale-Up: Reliable Building Block for Multi-Gram Synthesis

3-Iodopyrazolo[1,5-a]pyridine is accessible via a documented decarboxylative iodination protocol from the corresponding carboxylic acid, affording 75% isolated yield with N-iodosuccinimide [1]. This reliable synthetic route supports procurement decisions for multi-gram scale-up studies where consistent supply chain and reproducible synthetic performance are essential. The Suzuki reaction employing this building block remains the single most widely used C–C bond-forming transformation in the pharmaceutical industry, and the pyrazolopyridine halide-boronic ester coupling strategy provides robust, scalable access to diverse 3-(hetero)arylpyrazolo[1,5-a]pyridine analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodopyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.